(R,S)-ANATABINE
Overview
Description
1,2,3,6-Tetrahydro-2,3'-bipyridine is a natural product found in Nicotiana tabacum and Nicotiana with data available.
Mechanism of Action
Target of Action
These targets play crucial roles in various physiological processes, including signal transduction, metabolic pathways, and cellular functions .
Mode of Action
The mode of action of (R,S)-Anatabine involves its interaction with its targets, leading to changes in cellular processes. This interaction can result in the activation or inhibition of the target, leading to a cascade of biochemical reactions that ultimately influence the physiological state of the organism .
Biochemical Pathways
This compound may affect several biochemical pathways. The exact pathways and their downstream effects are dependent on the specific targets of the compound. These pathways can include signal transduction pathways, metabolic pathways, and other cellular processes .
Result of Action
The molecular and cellular effects of this compound’s action are dependent on its mode of action and the specific biochemical pathways it affects. These effects can include changes in cellular signaling, alterations in metabolic processes, and modifications to cellular functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. These factors can include the physiological state of the organism, the presence of other compounds, and external factors such as temperature and pH .
Biochemical Analysis
Biochemical Properties
(R,S)-Anatabine exhibits strong coordination ability and reductivity due to its heterocyclic structure . It can participate in metal-catalyzed reactions and epoxidation of olefins
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been demonstrated to ameliorate intestinal inflammation and reduce the production of pro-inflammatory factors in a dextran sulfate sodium mouse model of colitis . It also influences cell function by activating the NRF2 (nuclear factor-erythroid factor 2-related factor 2) translocation and MAPK signaling .
Molecular Mechanism
It has been shown to activate the NRF2 pathway, which plays a crucial role in cellular defense against oxidative stress . This activation results in the translocation of NRF2 and the activation of MAPK signaling
Dosage Effects in Animal Models
In animal models, this compound has been shown to ameliorate chronic inflammatory conditions
Properties
IUPAC Name |
3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h1-4,6,8,10,12H,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPPBXUYQGUQHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCNC1C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30294036, DTXSID90862230 | |
Record name | D,L-Anatabine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30294036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,6-Tetrahydro-2,3'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90862230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2743-90-0 | |
Record name | D,L-Anatabine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30294036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+/-)-1,2,3,6-Tetrahydro-2,3'-bipyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of D,L-Anatabine in the context of cigar fermentation?
A1: Research indicates that D,L-Anatabine, a nicotine degradation product, plays a role in determining the sensory quality of fermented cigar filler leaves. A study using a novel microbial fermentation medium produced by the fungus Tremella aurantialba SCT-F3 found a significant positive correlation between D,L-Anatabine content and the sensory quality of the fermented leaves []. This suggests that D,L-Anatabine, alongside other compounds like methylpyrazine and β-nicotyrine, contributes to the desirable flavor profile of fermented cigar tobacco.
Q2: How does the presence of D,L-Anatabine relate to specific microbial populations during cigar fermentation?
A2: Interestingly, the study observed a negative correlation between D,L-Anatabine and the presence of certain bacterial genera, including Luteimonas, Mitochondria, Paracoccus, Stemphylium, and Stenotrophomonas []. This suggests that these specific microbial populations might be involved in the degradation pathway of D,L-Anatabine during fermentation. Further research is needed to understand the metabolic pathways involved and the implications for overall cigar quality.
Q3: Besides its natural occurrence, are there any synthetic routes available to produce D,L-Anatabine?
A3: Yes, a simple synthetic route for D,L-Anatabine has been reported []. This method utilizes readily available starting materials, lithium aluminum hydride and pyridine, to afford D,L-Anatabine (referred to as (±)-1,2,3,6-Tetrahydro-2,3′-bipyridine in the study). This synthetic approach can be valuable for obtaining sufficient quantities of D,L-Anatabine for further research and analysis, particularly in studying its properties and potential applications beyond its role in tobacco.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.